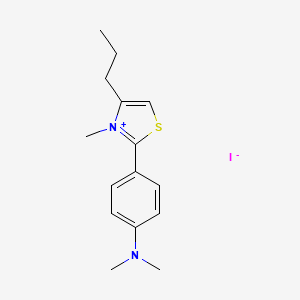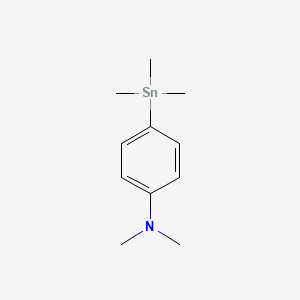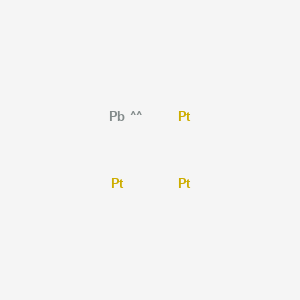
3,6-Dichloropyrene-1,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dichloropyrene-1,8-dione is a polycyclic aromatic compound with significant applications in various fields due to its unique chemical properties. It is a derivative of pyrene, a well-known aromatic hydrocarbon, and is characterized by the presence of chlorine atoms at the 3 and 6 positions and carbonyl groups at the 1 and 8 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloropyrene-1,8-dione typically involves the chlorination of pyrene followed by oxidation. One common method is the direct chlorination of pyrene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 6 positions. The resulting 3,6-dichloropyrene is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient chlorination and oxidation. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dichloropyrene-1,8-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming dihydroxy derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Higher oxidized pyrene derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted pyrene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,6-Dichloropyrene-1,8-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological molecules and potential as a fluorescent probe.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photoconductors.
Wirkmechanismus
The mechanism of action of 3,6-Dichloropyrene-1,8-dione involves its ability to interact with various molecular targets through non-covalent interactions such as π-π stacking and hydrophobic interactions. These interactions can affect the function of biological molecules and pathways, leading to various biological effects. The compound’s photophysical properties also make it useful in applications requiring fluorescence .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dibromopyrene-1,8-dione: Similar structure but with bromine atoms instead of chlorine.
1,3,6,8-Tetrachloropyrene: Contains four chlorine atoms at different positions.
3,6-Dichloropyrene: Lacks the carbonyl groups present in 3,6-Dichloropyrene-1,8-dione.
Uniqueness
This compound is unique due to the presence of both chlorine atoms and carbonyl groups, which confer distinct chemical reactivity and photophysical properties. This makes it particularly valuable in applications requiring specific interactions and fluorescence characteristics .
Eigenschaften
CAS-Nummer |
18206-66-1 |
|---|---|
Molekularformel |
C16H6Cl2O2 |
Molekulargewicht |
301.1 g/mol |
IUPAC-Name |
3,6-dichloropyrene-1,8-dione |
InChI |
InChI=1S/C16H6Cl2O2/c17-11-5-13(19)9-3-4-10-14(20)6-12(18)8-2-1-7(11)15(9)16(8)10/h1-6H |
InChI-Schlüssel |
OFJZZOYPVYOVFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=CC=C4C3=C1C(=CC4=O)Cl)C(=O)C=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


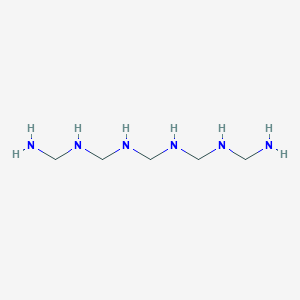


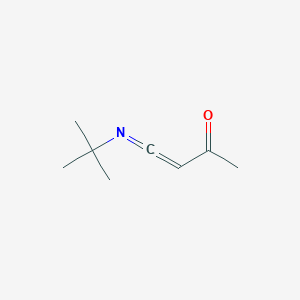
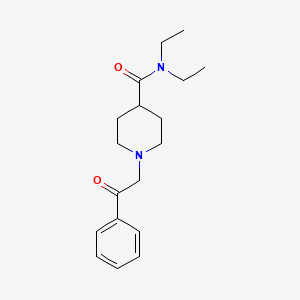
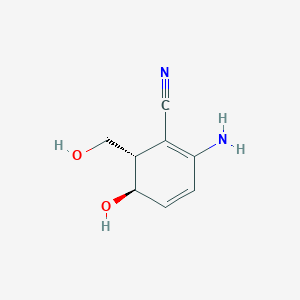
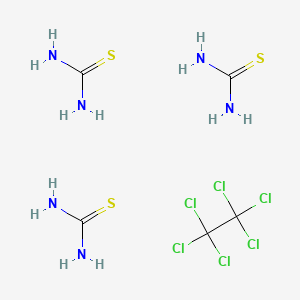
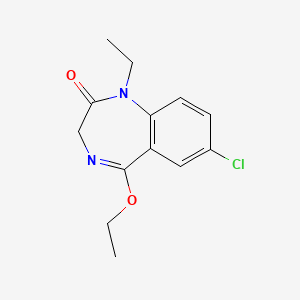
![Methyl 2-[(2-phenylacetyl)amino]prop-2-enoate](/img/structure/B14714706.png)
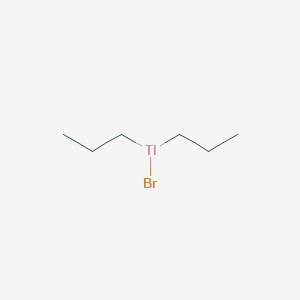
![3-[2-[4-(2-Methylphenyl)piperazin-1-yl]ethoxy]propanenitrile](/img/structure/B14714722.png)
